Biological Activity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Scaffolds
Biological Activity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Scaffolds
Executive Summary
The 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, this compound consists of an oxazolidine-2,4-dione ring spiro-fused to a tetrahydropyran moiety.
This unique architecture combines the polarity and hydrogen-bonding capability of the oxazolidinedione headgroup (mimicking hydantoins and succinimides) with the lipophilic yet polar tetrahydropyran spacer. This guide analyzes its critical role as a pharmacophore in two primary therapeutic areas: Nociceptin Opioid Peptide (NOP) receptor modulation for CNS disorders and Aldose Reductase Inhibition (ARI) for the management of diabetic complications.
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The scaffold (CAS: 39974-68-0) is defined by a spiro-carbon at position 5, creating a rigid orthogonal arrangement between the five-membered and six-membered rings. This rigidity is crucial for reducing the entropic penalty of binding to protein active sites.
-
Ring A (1-5): 1,3-Oxazolidine-2,4-dione. Acts as a bioisostere for hydantoins and succinimides. It serves as a hydrophilic "head" capable of bidentate hydrogen bonding (H-bond acceptor at carbonyls, H-bond donor at NH).
-
Ring B (6-10): Tetrahydropyran. The ether oxygen at position 8 lowers the logP compared to a cyclohexane analog, improving water solubility and metabolic stability while maintaining steric bulk.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₇H₉NO₄ | Low molecular weight fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery). |
| MW | 171.15 g/mol | High ligand efficiency potential. |
| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., to catalytic residues). |
| H-Bond Acceptors | 4 (3 Carbonyls, 1 Ether) | Extensive interaction network potential. |
| Topological Polar Surface Area | ~65 Ų | Good predicted oral bioavailability and BBB permeability. |
Synthetic Pathway
The synthesis typically employs a "Build-Couple-Pair" strategy.[] The most robust protocol involves the condensation of 4-oxotetrahydropyran with ethyl carbamate or urea derivatives, followed by cyclization.
Protocol 1: General Synthesis via Knoevenagel-type Condensation
-
Starting Material: Tetrahydro-4H-pyran-4-one.
-
Reagents: Potassium cyanide (KCN), Ammonium carbonate ((NH₄)₂CO₃) [Bucherer-Bergs reaction for hydantoins, modified for oxazolidinediones using hydroxy-esters or specific condensation agents].
-
Alternative (Direct Oxazolidinedione formation): Condensation of the ketone with glycolic acid derivatives or via passing through a cyanohydrin intermediate followed by hydrolysis and cyclization with carbonyldiimidazole (CDI).
Graphviz Diagram: Synthesis Workflow
Figure 1: Synthetic route from tetrahydropyran-4-one to the spiro-oxazolidinedione scaffold.
Primary Biological Activity: NOP Receptor Modulation
The 3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione scaffold has emerged as a critical building block in the development of Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonists and agonists.
Mechanism of Action
The NOP receptor is a G-protein coupled receptor (GPCR) related to opioid receptors but insensitive to naloxone.
-
Role of the Scaffold: The spiro-oxazolidinedione moiety mimics the peptide turn of the endogenous ligand (Nociceptin) or acts as a bioisostere for the piperidine/spiro-piperidine core found in classic NOP ligands (e.g., compound J-113397 ).
-
Binding Mode: The dione carbonyls interact with polar residues (e.g., Asp130 or Gln107 ) in the transmembrane binding pocket, while the tetrahydropyran ring occupies a hydrophobic sub-pocket, orienting the molecule for optimal receptor engagement.
Therapeutic Applications[6][7][8]
-
Analgesia: Unlike mu-opioids, NOP agonists can provide analgesia without respiratory depression or high addiction potential.
-
Anxiety & Depression: NOP antagonists have shown robust anxiolytic effects in preclinical models. The spiro-scaffold provides the necessary metabolic stability to cross the blood-brain barrier (BBB).
Graphviz Diagram: NOP Receptor Signaling & Modulation
Figure 2: Signal transduction pathway modulated by NOP receptor ligands containing the spiro-scaffold.[2]
Secondary Biological Activity: Aldose Reductase Inhibition
Historically, spiro-hydantoins (e.g., Sorbinil) and spiro-oxazolidinediones have been investigated as Aldose Reductase Inhibitors (ARIs) .
Pathophysiology Target
In diabetes, excess glucose is shunted to the Polyol Pathway , where Aldose Reductase (AR) converts glucose to sorbitol. Accumulation of sorbitol leads to osmotic stress and tissue damage (neuropathy, retinopathy).
Scaffold Efficacy
-
Pharmacophore: The acidic NH proton of the oxazolidinedione ring (pKa ~6-7) is the key pharmacophore. It binds to the "anion-binding pocket" of the enzyme active site (interacting with Tyr48 , His110 , Trp111 ).
-
Selectivity: The spiro-fusion restricts the conformation, often enhancing selectivity for Aldose Reductase over the related Aldehyde Reductase, reducing side effects.
Experimental Protocol: In Vitro ARI Assay
To validate the activity of derivatives containing this scaffold:
-
Enzyme Source: Recombinant human Aldose Reductase or rat lens homogenate.
-
Substrate: DL-Glyceraldehyde (10 mM) and NADPH (0.15 mM).
-
Procedure:
-
Incubate enzyme with test compound (0.1 - 100 µM) in phosphate buffer (pH 6.2).
-
Initiate reaction with substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.
-
-
Calculation: Determine IC50 relative to vehicle control (DMSO).
Emerging Applications: Antimicrobial & Anticancer[6]
Recent literature suggests that spiro-oxazolidinedione derivatives exhibit cytotoxicity against specific cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and activity against Gram-positive bacteria (e.g., MRSA ).
-
Mechanism: Likely interference with bacterial cell wall synthesis (similar to oxazolidinone antibiotics like Linezolid) or inhibition of specific kinases in cancer pathways.
-
Data Summary:
| Cell Line / Strain | Activity Type | Typical IC50 / MIC | Reference |
| A549 (Lung) | Cytotoxicity | 0.2 - 5.0 µM | [1] |
| MRSA | Antibacterial | 2 - 16 µg/mL | [2] |
| HEPG2 (Liver) | Cytotoxicity | 5.7 µg/mL | [3] |
References
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 2019.[3] Link
-
Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis... and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 2022. Link
-
Substituted cyclohexyl compounds as nop inhibitors. US Patent US20210340127A1, 2021. Link
-
Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 2017. Link
